molecular formula C2Br2Cl4 B050365 1,2-Dibromotetrachloroethane CAS No. 630-25-1

1,2-Dibromotetrachloroethane

Cat. No. B050365
CAS RN: 630-25-1
M. Wt: 325.6 g/mol
InChI Key: WJUKOGPNGRUXMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,2-Dibromotetrachloroethane has been demonstrated as a halogenating reagent in the one-pot conversion of sulfones to alkenes via the Ramberg-Bäcklund rearrangement. This process successfully replaces known ozone-depleting agents, indicating its environmental advantage in chemical synthesis (Soederman & Schwan, 2012).

Molecular Structure Analysis

The molecular structure and conformational compositions of 1,2-Dibromotetrachloroethane have been investigated using electron diffraction. These studies have helped to determine the distances and angles between atoms in the molecule, contributing to a better understanding of its structural properties (Thomassen, Samdal, & Hedberg, 1992).

Chemical Reactions and Properties

1,2-Dibromotetrachloroethane participates in various chemical reactions, including the peroxide-initiated addition to alkenes, demonstrating its reactivity and potential for creating diverse chemical compounds. These reactions have been elucidated through the study of products and their structures by spectroscopic methods (Piccardi, Modena, & Santoro, 1972).

Physical Properties Analysis

The investigation of its physical properties, including studies on its molecular structure through electron diffraction and spectroscopy, has revealed detailed insights into its bond lengths, bond angles, and the existence of isomeric forms. These studies contribute to the fundamental understanding of its behavior in various states (Iwasaki, Nagase, & Kojima, 1957).

Chemical Properties Analysis

The addition of 1,2-Dibromotetrachloroethane to alkynes using a redox system and the reductive debromination of adducts under reaction conditions highlight its chemical properties and reactivity. These reactions yield products with predominance of E isomers, demonstrating the compound's versatility in synthetic organic chemistry (Hu, Qiu, & Qing, 1991).

Scientific Research Applications

  • Synthetic Chemistry : It's used as a halogenating reagent in the synthesis of E-resveratrol, serving as an ozone-friendly alternative to other halogenating agents. This application is significant in organic synthesis, particularly in the Ramberg-Bäcklund rearrangement process (Soederman & Schwan, 2012).

  • Advanced Reduction Processes : In environmental chemistry, 1,2-Dibromotetrachloroethane is involved in advanced reduction processes (ARPs) for the degradation of harmful chemicals like 1,2-dichloroethane. These processes are critical for removing toxic substances from the environment (Liu, Vellanki, Batchelor, & Abdel-Wahab, 2014).

  • Conformational Analysis : The compound's molecular structure has been studied in depth. Understanding its conformational behavior is essential for applications in material science and molecular engineering (Thomassen, Samdal, & Hedberg, 1992).

  • Carbohydrate Chemistry : It has been used in the halogenation of carbohydrates, demonstrating efficiency in concentrated solutions under both microwave irradiation and conventional heating. This application is vital in the field of carbohydrate chemistry and drug development (Limousin et al., 1998).

  • Organic Synthesis : 1,2-Dibromotetrachloroethane is utilized as a brominating agent in the synthesis of various organic compounds, such as norbornene and norbornadiene derivatives. This shows its versatility in organic synthesis and pharmaceutical chemistry (Eşsiz, 2019).

  • Spectroscopy Studies : Its infrared and Raman spectra have been extensively studied, which is crucial for applications in spectroscopy and materials analysis (Shurvell, Cahill, Devarajan, & James, 1976).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1,2-dibromo-1,1,2,2-tetrachloroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Br2Cl4/c3-1(5,6)2(4,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUKOGPNGRUXMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Br)(Cl)(Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Br2Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212209
Record name 1,2-Dibromotetrachloroethane
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Molecular Weight

325.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromotetrachloroethane

CAS RN

630-25-1
Record name 1,2-Dibromo-1,1,2,2-tetrachloroethane
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Record name 1,2-Dibromotetrachloroethane
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Record name 1,2-Dibromotetrachloroethane
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Record name 1,2-dibromotetrachloroethane
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Record name 1,2-DIBROMOTETRACHLOROETHANE
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Citations

For This Compound
438
Citations
SC Söderman, AL Schwan - The Journal of Organic Chemistry, 2012 - ACS Publications
Dibromotetrachloroethane (C 2 Br 2 Cl 4 ) is demonstrated as a halogenating reagent for the one-pot conversion of sulfones to alkenes by way of the Ramberg–Bäcklund …
Number of citations: 25 pubs.acs.org
SC Söderman, AL Schwan - The Journal of Organic Chemistry, 2012 - europepmc.org
Dibromotetrachloroethane (C (2) Br (2) Cl (4)) is demonstrated as a halogenating reagent for the one-pot conversion of sulfones to alkenes by way of the Ramberg-Bäcklund …
Number of citations: 44 europepmc.org
S EŞSİZ, A DAŞTAN - Turkish Journal of Chemistry, 2019 - journals.tubitak.gov.tr
An efficient and facile method has been developed for the synthesis of alkyl bromides from various alcohols under mild conditions using a triphenylphosphine (PPh $ _ {3}) $/1, 2-…
Number of citations: 1 journals.tubitak.gov.tr
SH Jung, GS Hwang, SI Lee… - The Journal of organic …, 2012 - ACS Publications
Total synthesis of (+)-ambuic acid has been accomplished from the readily available stereocontrolled Diels–Alder adduct of cyclopentadiene and iodo-1,4-benzoquinone monoketal …
Number of citations: 26 pubs.acs.org
BZ Momeni, SS Hosseini, F Rominger - Inorganic Chemistry …, 2009 - Elsevier
The platinum(II) complex [PtMe 2 (bu 2 bpy)] (bu 2 bpy=4,4′-di-tert-butyl-2,2′-bipyridine) (1) reacted with 1,2-dibromotetrachloroethane in a 2:1 mole ratio of Pt(II): (CBrCl 2 ) 2 to …
Number of citations: 6 www.sciencedirect.com
MR Detty, TM Frade - Organometallics, 1993 - ACS Publications
The oxidative addition of chlorine to tellurapyrylium dyes gives dichlorotellurium (IV) dyes that absorb at shorter wavelengths than the corresponding tellurapyrylium dyes. …
Number of citations: 27 pubs.acs.org
M Balkenhohl, R Greiner, IS Makarov… - … A European Journal, 2017 - Wiley Online Library
A set of successive regioselective metalations and functionalizations of the 1,5‐naphthyridine scaffold are described. A combination of Zn‐, Mg‐, and Li‐TMP (TMP=2,2,6,6‐…
SV Ley, CA Meerholz, DHR Barton - Tetrahedron Letters, 1980 - Elsevier
2-Dibromotetrachloroethane acts as a useful brominating reagent for diaryl Te II species in the establishment of a room temperature catalytic cycle for the conversion of thiocarbonyl …
Number of citations: 74 www.sciencedirect.com
C Wang, JY Becker, J Bernstein, A Ellern… - Journal of Materials …, 1995 - pubs.rsc.org
Lithiation of tetrathiafulvalene (TTF) with butyllithium in tetrahydrofuran (THF) followed by quenching with hexachloroethane (HCE), 1,2-dibromotetrachloroethane (BCE) or 1,2-…
Number of citations: 27 pubs.rsc.org
SV Ley, CA Meerholz, DHR Barton - Tetrahedron, 1981 - Elsevier
Dianisyltelluroxide (1) has been shown to be an especially mild and selective oxidising reagent for a number of organic substrates. Phosphines can be oxidised to their corresponding …
Number of citations: 129 www.sciencedirect.com

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